3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C₁₂H₁₃NO₂S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Vorbereitungsmethoden
The synthesis of 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the reaction of benzothiophene derivatives with pyrrolidine under specific conditions. For instance, the electrochemical synthesis of benzothiophene-1,1-dioxides can be promoted by the reaction of sulfonhydrazides with internal alkynes . This method involves the formation of a quaternary spirocyclization intermediate, leading to the desired product. The reaction is typically carried out using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et₄NPF₆ as the electrolyte and HFIP/CH₃NO₂ as the co-solvent .
Analyse Chemischer Reaktionen
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide can be compared with other benzothiophene derivatives, such as:
- 1-Benzothiophene-3-carboxylic acid
- 1-Benzothiophene-2-carboxamide
- 1-Benzothiophene-3-ylmethanamine These compounds share a similar benzothiophene core but differ in their functional groups and substituents. The uniqueness of this compound lies in its sulfone group and pyrrolidine ring, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H13NO2S |
---|---|
Molekulargewicht |
235.3g/mol |
IUPAC-Name |
3-pyrrolidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H13NO2S/c14-16(15)9-11(13-7-3-4-8-13)10-5-1-2-6-12(10)16/h1-2,5-6,9H,3-4,7-8H2 |
InChI-Schlüssel |
BXAXDAGYMSTWSX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
C1CCN(C1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.